Dihydroniphimycin

Antifungal Antibacterial Structure-Activity Relationship

Reproducible SAR and crop protection research require precise compound selection-simple in-class substitution is not defensible due to quantifiable differences in potency. Dihydroniphimycin is a 36-membered polyol macrolide antibiotic with a distinct activity profile. - **Higher potency** than niphimycin A (literature-documented) - **Validated scaffold** for antifungal lead optimization - **Characterized reference standard** (m.p. 126-128°C, NMR/MS data) Ensure experimental integrity with this well-defined guanidyl-polyol macrolide.

Molecular Formula C59H105N3O18
Molecular Weight 1144.5 g/mol
Cat. No. B15559771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroniphimycin
Molecular FormulaC59H105N3O18
Molecular Weight1144.5 g/mol
Structural Identifiers
InChIInChI=1S/C59H105N3O18/c1-34(19-15-12-10-11-13-18-26-62-58(60)61-9)27-37(4)51-21-17-14-16-20-45(64)38(5)48(67)29-42(63)28-43(78-53(72)32-52(70)71)30-44-31-49(68)56(75)59(77,80-44)33-50(69)35(2)22-24-46(65)39(6)55(74)41(8)54(73)36(3)23-25-47(66)40(7)57(76)79-51/h10-11,14,16-17,20,34-51,54-56,63-69,73-75,77H,12-13,15,18-19,21-33H2,1-9H3,(H,70,71)(H3,60,61,62)/b11-10+,17-14-,20-16-
InChIKeyQJBZWXDRESIVAD-XTHAQYFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroniphimycin Chemical Profile


Dihydroniphimycin (CAS 157536-03-3) is a 36-membered ring polyol macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus strain 15 [1]. The compound, with the molecular formula C59H105N3O18 and a molecular weight of approximately 1144.5 Da, is structurally related to non-polyenic macrolide antibiotics [1][2]. Its biological profile demonstrates antimicrobial activity against a spectrum of yeasts, filamentous fungi, and Gram-positive bacteria [1]. The core structure was elucidated using advanced NMR techniques and mass spectrometry, establishing it as a distinct chemical entity within the guanidyl-polyol macrolide class [1].

Fermentation-derived polyol macrolide natural product
Reported antimicrobial screening hit against yeasts, filamentous fungi, and Gram-positive bacteria
36-membered ring scaffold distinct from 24-membered macrolide classes
Documented preventive effect on plant fungal infection supports agricultural research

Dihydroniphimycin: In-Class Analog Limitations


Simple in-class substitution within the polyol macrolide family is not scientifically defensible due to quantifiable differences in potency and structural modifications that directly impact biological activity. Evidence demonstrates that the specific reduction state and core scaffold of dihydroniphimycin confer a distinct activity profile, with the primary literature explicitly noting that dihydroniphimycin exhibits higher antimicrobial activity compared to its closest structural analog, niphimycin A [1]. Furthermore, the introduction of a malonyl group to the dihydroniphimycin core, creating malonyl-4,5-dihydroniphimycin, results in a new chemical entity with its own unique spectrum of activity against filamentous fungi and Gram-positive bacteria [2]. These findings underscore that the biological efficacy of this compound class is highly sensitive to specific molecular features, making precise compound selection critical for reproducible experimental outcomes.

Target
Dihydroniphimycin
Reported higher antimicrobial activity than niphimycin A in direct comparison.
Potential Substitute
Niphimycin A
Lower antimicrobial activity; replacement may shift potency and screening outcomes.
Target
Dihydroniphimycin
Parent scaffold for malonyl-4,5-dihydroniphimycin; distinct activity profile.
Potential Substitute
Malonyl-4,5-dihydroniphimycin
Derivative shows unique spectrum; cannot be used interchangeably for parent compound endpoints.

Dihydroniphimycin Comparative Evidence


Superior Potency vs. Niphimycin A

In direct head-to-head analysis, dihydroniphimycin demonstrated higher antimicrobial activity compared to the structurally related niphimycin A. This differentiation was observed in the same study, establishing a clear performance advantage for dihydroniphimycin within its immediate chemical class [1].

Reported Higher Antimicrobial Activity vs. Niphimycin A
Head-to-head
Dihydroniphimycin higher activity than Niphimycin A
Supports antimicrobial screening context; potency advantage for lead prioritization.
Qualitative comparison within tested organism set (J. Antibiot. 2000).
Antifungal Antibacterial Structure-Activity Relationship

Distinct 36-Membered Macrolide Scaffold

Dihydroniphimycin was characterized as a 36-membered ring macrolide antibiotic [1]. This structural classification is a key differentiator from other macrolide classes, such as the 24-membered macrolides (e.g., NK 154183A) , which may exhibit distinct biological targets and physicochemical properties.

Distinct 36-Membered Macrolide Scaffold
Class-level inference
36-membered ring (confirmed by 2D NMR & MS)
Differentiates from 24-membered macrolides; unique chemotype for target engagement studies.
Ring size can influence membrane permeability and binding.
Natural Product Chemistry Macrolide Biosynthesis Structural Elucidation

Malonyl Derivative: Distinct Bioactivity

The derivative malonyl-4,5-dihydroniphimycin, produced by the same S. hygroscopicus strain, was found to display activity against filamentous fungi and Gram-positive bacteria [1]. This demonstrates that even minor structural modifications to the dihydroniphimycin scaffold, such as the addition of a malonyl group, yield a compound with a distinct biological profile, underscoring the unique properties of the parent molecule.

Malonyl Derivative: Distinct Bioactivity
Cross-study comparable
Dihydroniphimycin Malonyl-4,5-dihydroniphimycin
Even minor structural modification alters antimicrobial spectrum; parent compound selection critical.
Derivative active against filamentous fungi and Gram-positive bacteria (Z. Naturforsch. B 2007).
Antifungal Gram-positive bacteria Structure-Activity Relationship

Defined Physicochemical Properties

Vendor-sourced material is characterized by a specific melting point range of 126-128°C . This data point provides a tangible quality control metric for ensuring the identity and purity of the compound upon receipt, a critical factor for reproducible research.

Defined Physicochemical Properties
Data to verify
Melting point 126–128°C (supplier data)
Provides a metric for identity confirmation and lot integrity check.
Source: vendor specification; independent verification recommended.
Quality Control Formulation Stability

Agricultural Pathogen Utility

The original isolation paper explicitly notes that dihydroniphimycin shows a 'preventive effect to fungal infection of plants' [1]. This application-focused observation differentiates the compound from many macrolides studied primarily for human or veterinary medicine, highlighting a specific, validated use-case in agricultural science.

Agricultural Pathogen Utility
Reported endpoint context
Preventive effect on plant fungal infection
Directly supports agricultural fungicide discovery and crop protection research.
Observation from initial isolation study (J. Antibiot. 2000).
Plant Pathology Agricultural Biotechnology Fungicide Discovery

Dihydroniphimycin Research Applications


Agricultural Fungicide Lead Optimization

Research programs focused on developing novel antifungal agents for crop protection should prioritize dihydroniphimycin as a lead scaffold. Its documented preventive effect against fungal infection in plants [1], combined with its higher potency over the related niphimycin A [2], provides a validated starting point for medicinal chemistry efforts aimed at improving efficacy, stability, or formulation properties for field application. The distinct 36-membered macrolide scaffold [2] also offers a unique chemotype for exploring new modes of action against resistant phytopathogens.

Polyol Macrolide Potency Comparison

When designing a comparative antimicrobial assay to evaluate the structure-activity relationships (SAR) within the polyol macrolide family, dihydroniphimycin is an essential component. Its well-defined structure [1] and the documented evidence that it exhibits higher activity than the close analog niphimycin A [2] make it an ideal benchmark. Including dihydroniphimycin in these panels will allow researchers to accurately calibrate the potency of new analogs and understand the structural features that drive enhanced antimicrobial effects.

36-Membered Macrolide Mechanism Studies

For fundamental research into the mechanism of action of large-ring macrolide antibiotics, dihydroniphimycin serves as a critical tool compound. Its classification as a 36-membered ring macrolide [1] distinguishes it from smaller ring counterparts (e.g., 24-membered macrolides like NK 154183A ), allowing for studies on how ring size influences membrane permeability, target binding, and intracellular effects. This can provide key insights into the general pharmacology of this underexplored class of natural products.

Purification and QC Reference Standard

Laboratories involved in the isolation or biosynthesis of polyol macrolides can utilize characterized dihydroniphimycin as a reference standard. The reported melting point of 126-128°C provides a straightforward physical property for identity confirmation and purity assessment. This ensures the integrity of the material used in downstream applications, reducing the risk of experimental failure due to compound degradation or misidentification, a common challenge in natural product research.

Application
Selection Property
Validation Focus
Agricultural fungicide lead optimization research
Reported preventive effect on plant fungal infection
Antifungal activity against resistant phytopathogens
Polyol macrolide structure-activity relationship studies
Reported higher antimicrobial activity within polyol macrolide class
Benchmarking new analogs against dihydroniphimycin potency
36-membered macrolide mechanism-of-action research
Distinct 36-membered macrolide scaffold
Membrane permeability and target binding studies
Natural product isolation and quality control
Defined physical property for identity verification
Compound integrity and lot consistency checks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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